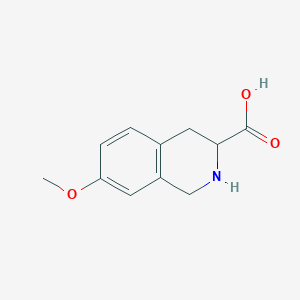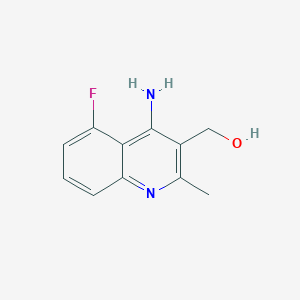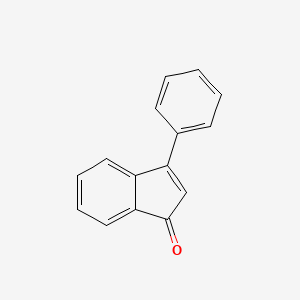
3-Phenylinden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenylinden-1-one: is an organic compound with the molecular formula C15H12O It is a derivative of indanone, characterized by a phenyl group attached to the third position of the indanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Intramolecular Friedel-Crafts Acylation: One of the most common methods for synthesizing 3-Phenylinden-1-one involves the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or chlorides.
Oxidation of 3-Phenylindan-1-ol: Another method involves the oxidation of 3-Phenylindan-1-ol using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Phenylinden-1-one can undergo oxidation reactions to form various oxidized products.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid)
Major Products Formed:
Oxidation: Various oxidized derivatives of this compound
Reduction: 3-Phenylindan-1-ol
Substitution: Halogenated or nitrated derivatives of this compound
Scientific Research Applications
Chemistry:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The compound is investigated for its potential use in drug development, particularly in the synthesis of bioactive molecules.
Industry:
Mechanism of Action
The mechanism of action of 3-Phenylinden-1-one in catalysis involves its role as a ligand in ruthenium-based catalysts. The compound coordinates with the ruthenium center, facilitating the formation of active catalytic species that promote olefin metathesis reactions . The molecular targets and pathways involved include the activation of carbon-carbon double bonds and the formation of metallacyclobutane intermediates .
Comparison with Similar Compounds
3-Phenylindan-1-ol: A reduced form of 3-Phenylinden-1-one, used in similar applications but with different reactivity.
2-Phenylinden-1-one: A structural isomer with similar chemical properties but different reactivity and applications.
Uniqueness:
Reactivity: this compound exhibits unique reactivity due to the presence of both a phenyl group and a carbonyl group, allowing it to participate in a wide range of chemical reactions.
Properties
Molecular Formula |
C15H10O |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
3-phenylinden-1-one |
InChI |
InChI=1S/C15H10O/c16-15-10-14(11-6-2-1-3-7-11)12-8-4-5-9-13(12)15/h1-10H |
InChI Key |
RGZIEEBYRHQXDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




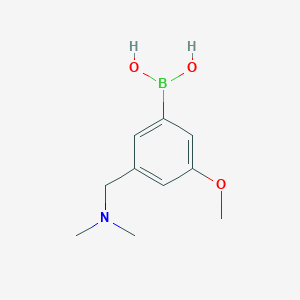
![7-Amino-3-methylthieno[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B11895104.png)

![2-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B11895112.png)

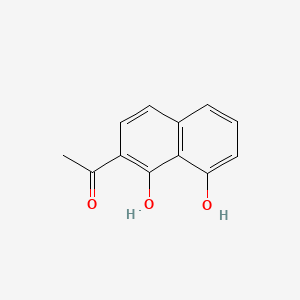

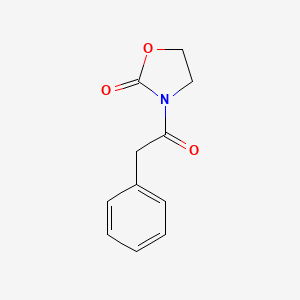

![1-Ethyl-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11895147.png)
